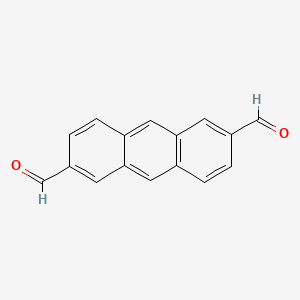
Anthracene-2,6-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthracene-2,6-dicarbaldehyde is an organic compound with the molecular formula C16H10O2. It is a derivative of anthracene, which consists of three fused benzene rings. This compound is characterized by the presence of aldehyde groups at the 2 and 6 positions of the anthracene ring system. This compound is known for its interesting photophysical and photochemical properties, making it a valuable compound in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
Anthracene-2,6-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of anthracene-2,6-dimethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically takes place in an organic solvent like dichloromethane at room temperature .
Another method involves the Vilsmeier-Haack reaction, where anthracene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl groups at the 2 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions can be optimized to maximize yield and purity.
化学反应分析
Types of Reactions
Anthracene-2,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Anthracene-2,6-dicarboxylic acid.
Reduction: Anthracene-2,6-dimethanol.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
科学研究应用
Anthracene-2,6-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of anthracene-2,6-dicarbaldehyde is primarily related to its ability to participate in photochemical reactions. Upon exposure to light, the compound can undergo photoexcitation, leading to the formation of excited states. These excited states can interact with other molecules, resulting in various photochemical transformations. The aldehyde groups also allow for further chemical modifications, enabling the compound to interact with different molecular targets and pathways .
相似化合物的比较
Similar Compounds
Anthracene-9,10-dicarbaldehyde: Similar structure but with aldehyde groups at the 9 and 10 positions.
Naphthalene-2,6-dicarbaldehyde: A smaller aromatic system with aldehyde groups at the 2 and 6 positions.
Tetracene-2,3-dicarbaldehyde: A larger aromatic system with aldehyde groups at the 2 and 3 positions.
Uniqueness
Anthracene-2,6-dicarbaldehyde is unique due to its specific photophysical properties and the ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C16H10O2 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC 名称 |
anthracene-2,6-dicarbaldehyde |
InChI |
InChI=1S/C16H10O2/c17-9-11-1-3-13-7-16-6-12(10-18)2-4-14(16)8-15(13)5-11/h1-10H |
InChI 键 |
PUNRKTIWVHIPLU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC3=C(C=CC(=C3)C=O)C=C2C=C1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine](/img/structure/B13404857.png)

![3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester](/img/structure/B13404860.png)
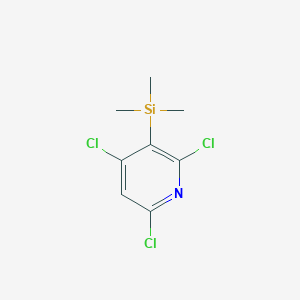
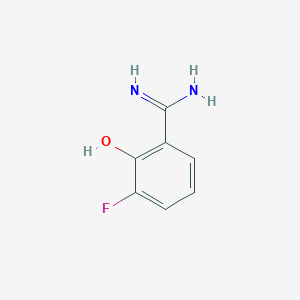
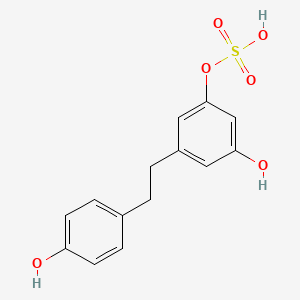
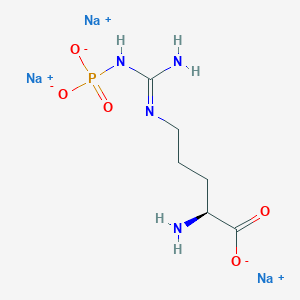
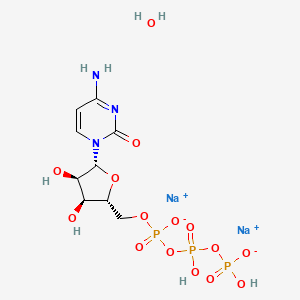
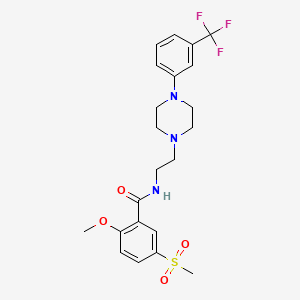
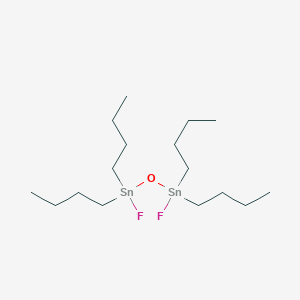
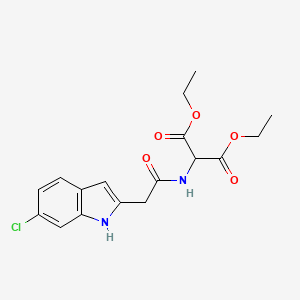
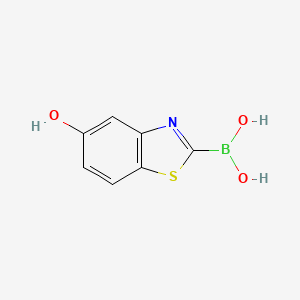

![1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene](/img/structure/B13404908.png)
